molecular formula C46H59N10O7P B3044100 8-Amino-DG cep CAS No. 166092-91-7

8-Amino-DG cep

Cat. No.: B3044100
CAS No.: 166092-91-7
M. Wt: 895 g/mol
InChI Key: VKKYAKIMORVUDY-DQRQSMDHSA-N
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Description

8-Amino-2’-deoxyguanosine (8-Amino-DG) is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties. It is an 8-amino-purine derivative, which means it has an amino group attached to the eighth position of the guanine base. This modification allows 8-Amino-DG to form additional hydrogen bonds, making it particularly useful in the study of DNA structures and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-DG typically involves the modification of guanosine. One common method includes the use of 2-nitropropane, an industrial solvent, which is metabolized to form reactive intermediates that aminate the eighth position of deoxyguanosine . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the selective amination of the guanine base.

Industrial Production Methods

Industrial production of 8-Amino-DG involves large-scale synthesis using automated synthesizers. The process includes the protection of functional groups, selective amination, and subsequent deprotection steps. The use of phosphoramidites, such as 8-Amino-dG-CE Phosphoramidite, is common in the synthesis of oligonucleotides containing 8-Amino-DG .

Chemical Reactions Analysis

Types of Reactions

8-Amino-DG undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine.

    Reduction: Reduction reactions can modify the amino group.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include 8-oxo-2’-deoxyguanosine and various substituted derivatives, which are useful in studying DNA damage and repair mechanisms .

Scientific Research Applications

8-Amino-DG has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-2’-deoxyguanosine: Another modified nucleoside formed by oxidative damage.

    8-Amino-adenosine: Similar to 8-Amino-DG but with an amino group on adenosine.

Uniqueness

8-Amino-DG is unique due to its ability to form additional hydrogen bonds, which enhances the stability of DNA triple helices. This property makes it particularly useful in studying DNA structures that are not easily accessible with other modified nucleosides .

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-8-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N10O7P/c1-31(2)56(32(3)4)64(61-26-14-25-47)63-38-27-40(55-42-41(50-45(55)49-30-54(7)8)43(57)52-44(51-42)48-29-53(5)6)62-39(38)28-60-46(33-15-12-11-13-16-33,34-17-21-36(58-9)22-18-34)35-19-23-37(59-10)24-20-35/h11-13,15-24,29-32,38-40H,14,26-28H2,1-10H3,(H,51,52,57)/b48-29+,49-30+/t38-,39+,40+,64?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKYAKIMORVUDY-DQRQSMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N10O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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